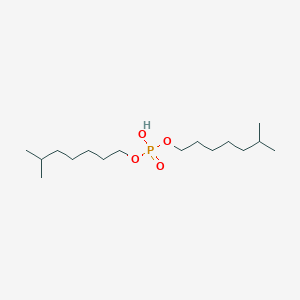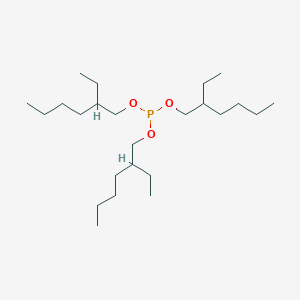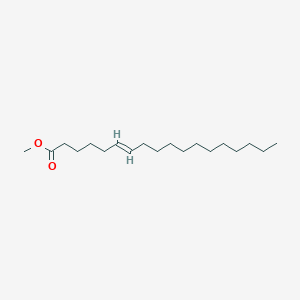
Methyl 6-octadecenoate
説明
Methyl 6-octadecenoate, also known as Methyl cis-6-octadecenoate or Methyl petroselinate, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . The molecular formula of Methyl 6-octadecenoate is C19H36O2 .
Molecular Structure Analysis
The molecular structure of Methyl 6-octadecenoate consists of 19 carbon atoms, 36 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey is QRTVDKVXAFJVRU-YPKPFQOOSA-N .Physical And Chemical Properties Analysis
Methyl 6-octadecenoate has a molecular weight of 296.49 . It has a density of 0.9±0.1 g/cm3 . The boiling point is 370.9±21.0 °C at 760 mmHg . The melting point is -1°C (lit.) . The flash point is 92.4±20.4 °C .科学的研究の応用
“Methyl 6-octadecenoate”, also known as “Petroselenic acid methyl ester”, “Methyl cis-6-octadecenoate”, or "Methyl petroselinate" , is a type of fatty acid methyl ester (FAME). While specific applications of this compound are not widely documented, FAMEs in general have a variety of applications in different scientific fields. Here are some potential applications:
-
Biofuels : FAMEs are commonly used in the production of biodiesel. They are produced through a process called transesterification, where vegetable oils or animal fats react with an alcohol (usually methanol) to produce glycerol and a FAME .
-
Food Science : FAMEs are often used in food analysis as they can provide information about the fatty acid composition of food samples. This can be important for nutritional labeling, quality control, and detecting food adulteration .
-
Lipid Analysis : In lipidomics, a branch of metabolomics, FAMEs are used to analyze the lipid profiles of biological samples. This can be useful in various fields of biomedical research, including the study of metabolic diseases, cancer, and neurodegenerative disorders .
-
Environmental Science : FAMEs can be used to study the impact of pollution on ecosystems. For example, changes in the fatty acid profiles of aquatic organisms can indicate exposure to pollutants .
-
Chemical Industry : FAMEs are used as starting materials in the synthesis of other chemicals. For example, they can be used to produce surfactants, lubricants, and plasticizers .
-
Cosmetics and Personal Care Products : FAMEs are used in the formulation of cosmetics and personal care products due to their emollient and skin conditioning properties .
-
Synthetic Biology Research : Some companies, such as CD Biosynsis, provide high-quality “Methyl 6(E)-Octadecenoate” to facilitate synthetic biology research and development .
-
Chemical Analysis : “Methyl 6-octadecenoate” is listed in the NIST Chemistry WebBook, which suggests it may be used in chemical analysis. The NIST Chemistry WebBook provides thermochemical, thermophysical, and ion energetics data compiled by NIST under the Standard Reference Data Program .
-
Production of Other Chemicals : As a type of FAME, “Methyl 6-octadecenoate” could potentially be used as a starting material in the synthesis of other chemicals. For example, it could be used to produce surfactants, lubricants, and plasticizers .
-
Cosmetics and Personal Care Products : FAMEs, including “Methyl 6-octadecenoate”, are used in the formulation of cosmetics and personal care products due to their emollient and skin conditioning properties .
-
Environmental Science : FAMEs can be used to study the impact of pollution on ecosystems. For example, changes in the fatty acid profiles of aquatic organisms can indicate exposure to pollutants .
-
Food Science : FAMEs are often used in food analysis as they can provide information about the fatty acid composition of food samples. This can be important for nutritional labeling, quality control, and detecting food adulteration .
Safety And Hazards
特性
IUPAC Name |
methyl (E)-octadec-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTVDKVXAFJVRU-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-octadecenoate | |
CAS RN |
52355-31-4 | |
| Record name | Methyl 6-octadecenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052355314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



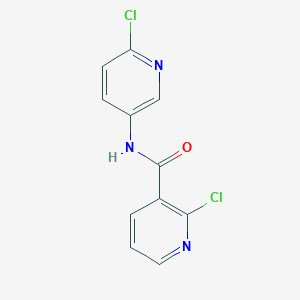
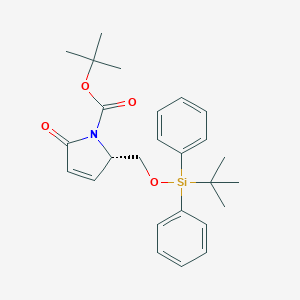
![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)
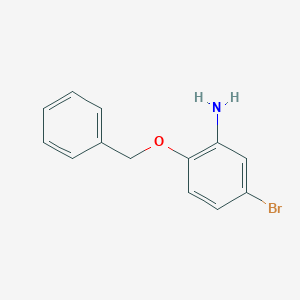
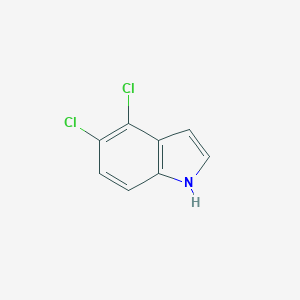
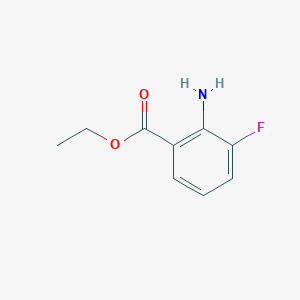

![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
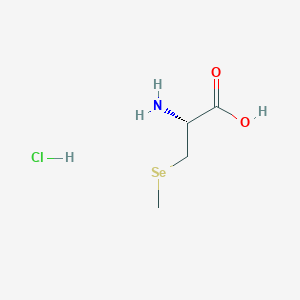

![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)

